molecular formula C15H23ClO4 B14320104 13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane CAS No. 105891-51-8

13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane

Cat. No.: B14320104
CAS No.: 105891-51-8
M. Wt: 302.79 g/mol
InChI Key: MXPGCCYAOZGVJD-UHFFFAOYSA-N
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Description

13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane is a chemical compound with the molecular formula C15H23ClO4 and a molecular weight of 302.79 g/mol . It is characterized by the presence of a phenyl group, a chlorine atom, and multiple ether linkages in its structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane involves several steps. One common method includes the reaction of phenyl magnesium bromide with a suitable chloroalkyl ether under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Comparison with Similar Compounds

13-Chloro-1-phenyl-2,5,8,11-tetraoxatridecane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the types of reactions it undergoes compared to its halogenated analogs .

Properties

CAS No.

105891-51-8

Molecular Formula

C15H23ClO4

Molecular Weight

302.79 g/mol

IUPAC Name

2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C15H23ClO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2

InChI Key

MXPGCCYAOZGVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCCl

Origin of Product

United States

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